molecular formula C7H5N5 B1288555 4-azido-1H-pyrrolo[2,3-b]pyridine CAS No. 361370-27-6

4-azido-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1288555
CAS No.: 361370-27-6
M. Wt: 159.15 g/mol
InChI Key: PMTHGQGZNWHPDP-UHFFFAOYSA-N
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Description

4-Azido-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with an azido group attached at the fourth position

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-azido-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The interaction between this compound and FGFRs involves binding to the receptor’s tyrosine kinase domain, which prevents the autophosphorylation and activation of the receptor. This inhibition can lead to reduced cell proliferation and migration, making it a potential candidate for cancer therapy .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of cancer cells, which is crucial for preventing metastasis . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with FGFRs. By binding to the tyrosine kinase domain of FGFRs, the compound inhibits the receptor’s autophosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, migration, and survival . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of FGFRs and prolonged effects on cell proliferation and migration

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity The threshold for these adverse effects needs to be carefully determined to optimize the therapeutic window of the compound

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with FGFRs. The compound’s inhibition of FGFR activity affects the downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . These pathways are crucial for regulating cell proliferation, migration, and survival. Additionally, this compound may influence other metabolic processes by modulating the activity of enzymes and cofactors involved in cellular metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported into cells via specific transporters or passive diffusion . Once inside the cell, this compound may interact with binding proteins that facilitate its distribution to various cellular compartments The localization and accumulation of the compound within specific tissues and cells can influence its therapeutic efficacy and potential side effects

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-1H-pyrrolo[2,3-b]pyridine typically involves the azidation of a suitable precursor. One common method is the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with sodium azide in the presence of a copper catalyst. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with an azido group .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Azido-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium azide, copper catalysts, DMF.

    Cycloaddition: Alkynes, copper catalysts.

    Reduction: Hydrogen gas, palladium on carbon.

Major Products

    Substitution: Various substituted pyrrolo[2,3-b]pyridines.

    Cycloaddition: Triazole derivatives.

    Reduction: Amino-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

4-Azido-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for versatile chemical modifications. This makes it particularly valuable in click chemistry and bioorthogonal applications, setting it apart from other similar heterocyclic compounds.

Properties

IUPAC Name

4-azido-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5/c8-12-11-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTHGQGZNWHPDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609959
Record name 4-Azido-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361370-27-6
Record name 4-Azido-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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